molecular formula C11H14O2 B1219684 Methylisoeugenol CAS No. 93-16-3

Methylisoeugenol

Cat. No.: B1219684
CAS No.: 93-16-3
M. Wt: 178.23 g/mol
InChI Key: NNWHUJCUHAELCL-PLNGDYQASA-N
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Mechanism of Action

Target of Action

Methylisoeugenol, a phenylpropanoid, is a minor constituent of essential oils . It plays a significant role in nature, especially in the interactions between tephritid fruit flies and plants . It serves as an attractant for these insects, indicating that its primary targets are likely to be specific receptors in the olfactory system of these insects .

Mode of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also exhibits anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Biochemical Pathways

This compound is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .

Pharmacokinetics

It has been shown that liver microsomes of human, rat, and bovine origin can metabolize this compound, forming several metabolites . This suggests that this compound is likely to be metabolized in the liver and may undergo first-pass metabolism, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad range of biological activities. For instance, it has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . These effects suggest that this compound could influence a variety of cellular processes, from inflammation and pain perception to oxidative stress responses and fungal cell growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has been shown that this compound can affect insect behavior and pollination, suggesting that its effects may vary depending on the presence and density of certain insect species . Additionally, the toxicity of this compound against larvae of the tobacco armyworm, Spodoptera litura, was found to be significant . This indicates that the environment in which this compound is present can influence its efficacy and action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylisoeugenol can be synthesized through the O-methylation of isoeugenol. One green synthesis method involves using dimethyl carbonate as a methylating agent and polyethylene glycol 800 as a phase transfer catalyst. The reaction is carried out at 140°C for 3 hours, resulting in a high yield of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of eugenol or isoeugenol using methylating agents such as dimethyl sulfate or methyl iodide. The reaction conditions are optimized to maximize yield and selectivity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methylisoeugenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aldehydes and ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products:

Scientific Research Applications

Methylisoeugenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Eugenol
  • Isoeugenol
  • Methyleugenol
  • Dihydroeugenol
  • Chavibetol

Methylisoeugenol’s unique combination of chemical stability, pleasant aroma, and biological activity makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHUJCUHAELCL-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Record name methyl isoeugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methyl_isoeugenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026531
Record name 4-Allyl-1,2-dimethoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

270.50 °C. @ 760.00 mm Hg
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol)
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.053
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6380-24-1, 93-16-3, 6379-72-2
Record name cis-Methylisoeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6380-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomethyleugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylisoeugenol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
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Record name 4-Allyl-1,2-dimethoxy-benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-prop-1-enylveratrole
Source European Chemicals Agency (ECHA)
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Record name METHYLISOEUGENOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16 - 17 °C
Record name Methylisoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

15 mol of eugenol was charged into a pressure reactor, along with 0.2 mol of 1,8-diazabicyclo[5.4.0]-7-undecene and 16 mol of dimethyl carbonate. The reactor was sealed and was heated to 150° C. After 2 hr, complete conversion of the eugenol was shown to have occurred. After the distillation, 13 mol of eugenol methyl ether and 1 mol of isoeugenol methyl ether were obtained, corresponding to a yield of 86%, based on the starting amount of eugenol.
Quantity
15 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
16 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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